molecular formula C16H22N2O5 B13796486 tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate CAS No. 889939-07-5

tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate

Katalognummer: B13796486
CAS-Nummer: 889939-07-5
Molekulargewicht: 322.36 g/mol
InChI-Schlüssel: UVZIKROBVWNMNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl groups followed by the formation of the piperazine ring through cyclization reactions. The tert-butyl group is often introduced via tert-butyl carbamate, which is used in palladium-catalyzed synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

889939-07-5

Molekularformel

C16H22N2O5

Molekulargewicht

322.36 g/mol

IUPAC-Name

tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)17-8-12(10-19)18(14(21)9-17)11-4-6-13(20)7-5-11/h4-7,12,19-20H,8-10H2,1-3H3

InChI-Schlüssel

UVZIKROBVWNMNB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(N(C(=O)C1)C2=CC=C(C=C2)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.